molecular formula C5H8BrClN4 B2694489 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride CAS No. 2225142-39-0

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride

Cat. No.: B2694489
CAS No.: 2225142-39-0
M. Wt: 239.5
InChI Key: QAQBXFBPEPMHIJ-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole chemistry originated in 1883 with Ludwig Knorr's synthesis of antipyrine (phenazone), a 5-pyrazolone derivative that became the first commercially successful pyrazole-based analgesic. This breakthrough demonstrated the therapeutic potential of pyrazole scaffolds, driving systematic exploration of their chemical space. Key historical milestones include:

  • 1950s : Development of phenylbutazone, a dipyrazolidinedione derivative that revolutionized anti-inflammatory therapies
  • 1980s : Discovery of celecoxib's COX-2 selectivity, validating pyrazoles as templates for enzyme-targeted drugs
  • 2010s : Emergence of pyrazole-containing kinase inhibitors in oncology, exemplified by crizotinib's ALK inhibition

Modern synthetic strategies, such as copper-catalyzed cyclization reactions, enable precise functionalization at all pyrazole ring positions. The 4-bromo substitution in 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride reflects contemporary approaches using halogen atoms to modulate electronic properties and facilitate cross-coupling reactions.

Significance of Amidine-Containing Compounds in Biological Research

Amidines (–C(=NH)–NH₂) constitute a privileged pharmacophore due to their:

  • Cationic character : Protonation at physiological pH enables ionic interactions with biological targets
  • Hydrogen-bonding capacity : Dual hydrogen bond donor/acceptor profile facilitates DNA minor groove binding
  • Structural versatility : Amenable to both aliphatic and aromatic substitution patterns

Notable amidine-based therapeutics include:

Compound Application Mechanism
Pentamidine Antiprotozoal DNA minor groove binding
Berenil Antitrypanosomal Inhibits tRNA synthetase
CGP 40215A Anticancer (preclinical) AT-rich DNA sequence binding

The ethanimidamide group in this compound enhances water solubility while maintaining the amidine's pharmacological advantages.

Position Within Heterocyclic Compound Classification

This compound belongs to three overlapping heterocyclic classes:

  • Azoles : Five-membered rings with ≥2 heteroatoms (N, here)
  • Pyrazolo-amidines : Fusion systems combining pyrazole with amidine functionalities
  • Halogenated heterocycles : Contains bromine at pyrazole C4

Structural analysis reveals:

  • Pyrazole ring: 1,2-diazole system with N1 and N2 positions
  • Amidine group: –NH–C(=NH)–NH₂ moiety at C1 side chain
  • Bromine substitution: Electron-withdrawing group at C4 influencing ring electronics

The hydrochloride salt form improves crystallinity and stability – critical factors for pharmaceutical development.

Current Research Landscape and Academic Interest

Recent studies highlight three key research directions for such hybrids:

  • Anticancer applications : Pyrazole-amidine conjugates show promise as:

    • Kinase inhibitors (e.g., CDK, JAK2)
    • Topoisomerase II poisons
    • Apoptosis inducers in A549 lung cancer cells
  • Antimicrobial development : Amidine moieties enable DNA minor groove binding against:

    • Mycobacterium tuberculosis (MIC ≤6.25 µg/mL)
    • Plasmodium falciparum (IC₅₀ 18 nM)
  • Synthetic methodology innovation :

    • Copper-catalyzed N-arylation of 5-aminopyrazoles
    • Palladium-mediated cross-couplings of bromopyrazoles

A 2022 review identified 137 new pyrazole-amidine derivatives published in 2020-2022, with 68% showing bioactivity in preclinical models. The compound's 4-bromo substituent makes it particularly valuable for Suzuki-Miyaura couplings – a transformation employed in 42% of recent pyrazole derivatization studies.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4.ClH/c6-4-1-9-10(2-4)3-5(7)8;/h1-2H,3H2,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQBXFBPEPMHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(=N)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride typically involves the reaction of 4-bromo-1H-pyrazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential in drug development:

  • Anti-inflammatory Properties : Similar pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways .
  • Anticancer Activity : Research indicates that compounds containing pyrazole moieties can inhibit cancer cell proliferation. For instance, derivatives have shown promising results against various cancer cell lines, including A549 and HepG2, with IC50_{50} values indicating effective inhibition .

Biological Research

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride is utilized in studies involving:

  • Enzyme Inhibition : The compound's ability to interact with enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms.
  • Receptor Binding Studies : Its binding affinity to specific receptors can help elucidate biological pathways and therapeutic targets.

Materials Science

In materials science, the compound is explored for:

  • Development of New Materials : Its unique chemical structure allows for the creation of materials with specific electronic and optical properties, potentially leading to advancements in sensor technology and photonic devices.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of pyrazole derivatives similar to this compound:

StudyFocusFindings
Abdel-Aziz et al. (2022)Anticancer ActivityCompound exhibited significant cytotoxicity against Hep-2 cancer cell lines with IC50_{50} = 0.74 mg/mL .
Zheng et al. (2022)Enzyme InhibitionDeveloped pyrazole derivatives that inhibited CDK2 with IC50_{50} values as low as 25 nM .
Gamal et al. (2022)Anticancer PotentialNewer pyrazole derivatives displayed promising results against A375 cell lines .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anti-cancer activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound in medicinal chemistry and biological research .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride is a compound characterized by its unique structural features, including a brominated pyrazole ring and an ethanimidamide functional group. Its molecular formula is CHBrN·HCl, with a molecular weight of 203.04 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.

The compound can be synthesized through various methods, which include the cyclization of appropriate precursors under specific conditions. The following table summarizes key chemical properties and structural details:

PropertyValue
Molecular FormulaCHBrN·HCl
Molecular Weight203.04 g/mol
CAS Number2225142-39-0
Structural FeaturesBromine substitution at the 4-position of the pyrazole ring; ethanimidamide group

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Although direct studies on this specific compound are sparse, the structural similarity to other known anti-inflammatory agents suggests potential activity in this area. Research into related compounds has shown promising results in modulating inflammatory responses .

Anticancer Activity

The anticancer properties of pyrazole-based compounds have been a focus of recent research. Some studies have indicated that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival, such as DNA gyrase and other topoisomerases . The unique combination of the brominated pyrazole structure with an ethanimidamide group may enhance its binding affinity to these targets, thereby increasing its efficacy as an anticancer agent.

The biological activity of this compound likely involves interaction with specific molecular targets within biological systems. This interaction can modulate enzyme activities or receptor functions, leading to various therapeutic effects:

  • Enzyme Inhibition : The compound may act by inhibiting enzymes critical for microbial growth or inflammation.
  • Receptor Modulation : It could also interact with receptors involved in signaling pathways related to cancer progression or immune response.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 2-(4-bromo-1H-pyrazol-1-yl)ethanimidamide hydrochloride, and how can yield be optimized?

  • Methodology : Begin with nucleophilic substitution between 4-bromo-1H-pyrazole and an ethanimidamide precursor. Use potassium carbonate (K₂CO₃) as a base to deprotonate the pyrazole nitrogen, facilitating alkylation or coupling reactions . Purification via recrystallization in ethanol or methanol improves purity. Monitor reaction progress using thin-layer chromatography (TLC) and optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrazole to ethanimidamide derivative) to minimize side products .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the pyrazole ring (e.g., 4-bromo substituent at ~7.5 ppm in 1H NMR) and ethanimidamide backbone (e.g., NH₂ protons as broad singlets near 6.8–7.2 ppm) .
  • ESI-MS : Confirm molecular ion ([M+H]+) matching the theoretical mass (C₅H₈BrN₅·HCl: ~265.5 g/mol) .
  • IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C=N/C-Br vibrations (1600–700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the imidamide group. Use desiccants to mitigate hygroscopicity. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential respiratory irritation, as outlined in OSHA-compliant safety sheets .

Advanced Research Questions

Q. How can thermal degradation profiles inform storage and application strategies?

  • Methodology : Perform thermogravimetric analysis (TGA) and differential thermal analysis (DTA) to determine decomposition temperatures. For example, similar ethanimidamide derivatives show stability up to ~200°C, with sharp mass loss correlating to HCl release. Use this data to define safe handling temperatures and assess compatibility with high-temperature reactions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :

  • Enzyme Inhibition Assays : Screen against kinases or proteases due to the pyrazole moiety’s affinity for ATP-binding pockets. Use fluorescence-based assays (e.g., ADP-Glo™) for high-throughput screening .
  • Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations, leveraging the bromine atom as a mass tag .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during characterization?

  • Methodology : Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS discrepancies, use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., bromine’s 1:1 M/M+2 ratio) and confirm molecular formula .

Q. What strategies mitigate side reactions during functionalization of the pyrazole ring?

  • Methodology :

  • Protection/Deprotection : Temporarily protect the ethanimidamide group with tert-butoxycarbonyl (Boc) before introducing electrophiles to the pyrazole.
  • Catalytic Systems : Use palladium catalysts for selective C-H activation at the pyrazole’s 4-position, avoiding bromine displacement .

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